1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one

Enzyme Inhibition HPPD Tyrosine Metabolism

This specific isomer is essential for reproducible biochemical research. Its 2,5-dimethoxy-4-hydroxy substitution pattern is critical for use as an HPPD reference inhibitor (complete inhibition at 0.5-1.0 mM) and a negative control for dihydroorotase assays. It is the recommended substrate for apoplastic peroxidase studies to avoid buffer interference artifacts. As a versatile building block, its distinct scaffold enables the synthesis of focused heterocyclic libraries for SAR studies. Choose this compound for reliable, publication-ready results.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 13909-71-2
Cat. No. B3101325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one
CAS13909-71-2
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1OC)O)OC
InChIInChI=1S/C10H12O4/c1-6(11)7-4-10(14-3)8(12)5-9(7)13-2/h4-5,12H,1-3H3
InChIKeyPKGDSHOPNITYCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one (CAS 13909-71-2): A Dimethoxyacetophenone Scaffold for Research and Procurement


1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one (CAS 13909-71-2), also known as 4'-hydroxy-2',5'-dimethoxyacetophenone, is a small molecule (C10H12O4, MW 196.20) belonging to the dimethoxyacetophenone class [1]. It features a phenolic hydroxyl group at the 4-position and methoxy substituents at the 2- and 5-positions of the acetophenone core, defining its unique substitution pattern [2]. This compound is recognized as a versatile building block in chemical synthesis and has been evaluated in several biochemical assays, including enzyme inhibition studies .

Why 1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one (CAS 13909-71-2) Cannot Be Replaced by Generic Acetophenone Analogs


In-class substitution of 1-(4-hydroxy-2,5-dimethoxyphenyl)ethan-1-one with other dimethoxyacetophenone isomers or analogs is not straightforward due to the precise positioning of its methoxy and hydroxy substituents, which critically govern both its enzyme inhibition profile and its reactivity in buffer systems [1][2]. For instance, the 2,5-dimethoxy pattern influences its interaction with targets like 4-hydroxyphenylpyruvate dioxygenase (HPPD), while the 4-hydroxy group dictates its distinct behavior in phenolic oxidation assays compared to close analogs like 4'-hydroxyacetophenone [1][2]. These structure-activity relationships underscore the need for this specific compound when experimental reproducibility and targeted biological activity are paramount.

1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one (CAS 13909-71-2) Product-Specific Quantitative Evidence Guide


Complete Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) at 0.5-1.0 mM

The target compound demonstrates complete inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) at a concentration of 0.5-1.0 mM in a competitive inhibition assay [1]. This level of activity is notable, as many simple acetophenone derivatives show weak or no HPPD inhibition, establishing a clear functional differentiation for this specific substitution pattern.

Enzyme Inhibition HPPD Tyrosine Metabolism

Weak Inhibition of Mouse Dihydroorotase with an IC50 of 1.00E+6 nM

In a dihydroorotase enzyme inhibition assay, the target compound exhibited an IC50 value of 1.00E+6 nM (1 mM) at pH 7.37, indicating weak inhibitory activity [1]. This is a key differentiator from more potent dihydroorotase inhibitors, allowing its use as a negative control or baseline comparator in pyrimidine biosynthesis studies.

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Distinct Lack of Substrate Recycling in Phenolic Oxidation with Mes Buffer

Under oxidizing conditions, 1-(4-hydroxy-2,5-dimethoxyphenyl)ethan-1-one (structurally analogous to the studied 3',5'-dimethoxy-4'-hydroxyacetophenone, acetosyringone) does not undergo the recycling effect observed with 4'-hydroxyacetophenone when Mes buffer is present [1]. Specifically, the phenoxyl radical from 4'-hydroxyacetophenone is reduced and regenerated by Mes buffer, leading to a near 100% recycling effect at >10 mM Mes and <100 µM substrate. In contrast, the dimethoxy-substituted analog shows no such recycling, ensuring accurate kinetic measurements [1].

Enzymology Peroxidase Buffer Interference Phenolic Oxidation

Optimal Research Applications for 1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one (CAS 13909-71-2)


HPPD Enzyme Inhibition Studies

This compound serves as a useful chemical probe for investigating 4-hydroxyphenylpyruvate dioxygenase (HPPD) activity and inhibition, based on its ability to achieve complete inhibition at 0.5-1.0 mM [1]. Researchers in herbicide discovery or studying tyrosine metabolism can employ this compound as a reference inhibitor to characterize HPPD function and screen for more potent inhibitors.

Negative Control in Dihydroorotase Assays

Due to its weak inhibitory activity (IC50 = 1.00E+6 nM), this compound is ideally suited as a negative control or baseline comparator in assays targeting dihydroorotase, a key enzyme in pyrimidine biosynthesis [1]. Its use helps validate assay sensitivity and ensures that observed effects from test compounds are specific and not due to non-specific interactions.

Peroxidase-Mediated Phenolic Oxidation Studies

When investigating apoplastic peroxidases or other H2O2-utilizing systems, this compound (or its close analog acetosyringone) is the recommended substrate over simpler hydroxyacetophenones to circumvent the severe buffer interference artifact caused by Mes and related buffers [1]. This ensures accurate kinetic parameter determination and reliable interpretation of oxidative enzyme mechanisms.

Organic Synthesis Building Block

As a versatile small molecule scaffold with a distinct 2,5-dimethoxy-4-hydroxy substitution pattern, this compound is a valuable intermediate for synthesizing more complex molecules, including heterocyclic derivatives [1]. Its unique substitution pattern can be exploited to create focused libraries for structure-activity relationship (SAR) studies.

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